molecular formula C18H25ClN2O B14158602 Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride CAS No. 61876-34-4

Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride

Cat. No.: B14158602
CAS No.: 61876-34-4
M. Wt: 320.9 g/mol
InChI Key: IKZZCKRHZTYTNN-UHFFFAOYSA-N
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Description

Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H24-N2-O.Cl-H and a molecular weight of 320.90 It is a derivative of adamantane, a compound known for its unique cage-like structure, which imparts significant stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The process may involve radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Industrial Production Methods: Industrial production methods for adamantane derivatives often involve catalytic dehydrogenation of adamantane itself, although this method has faced challenges in developing an effective process. Alternative methods include laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants .

Chemical Reactions Analysis

Types of Reactions: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .

Scientific Research Applications

Chemistry: In chemistry, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its rigid adamantane core can enhance the stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, lubricants, and advanced materials. The stability and rigidity of the adamantane core make these compounds suitable for applications requiring robust performance under extreme conditions .

Mechanism of Action

The mechanism of action of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride involves its interaction with molecular targets through its functional groups. The adamantane core provides a stable scaffold, while the picolinamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1,3-dehydroadamantane (1,3-DHA)

Comparison: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is unique due to its picolinamide moiety, which distinguishes it from other adamantane derivatives like APICA and APINACA that contain indole or indazole groups. The presence of the picolinamide group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

61876-34-4

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N2O.ClH/c21-17(16-3-1-2-5-19-16)20-6-4-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-3,5,13-15H,4,6-12H2,(H,20,21);1H

InChI Key

IKZZCKRHZTYTNN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=N4.Cl

Origin of Product

United States

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